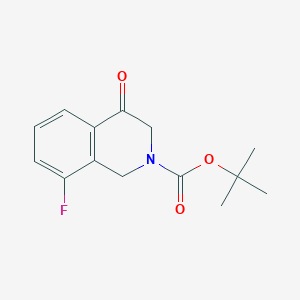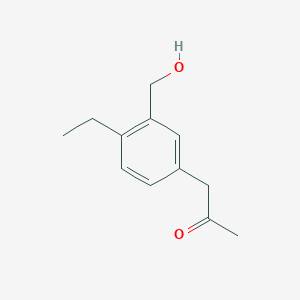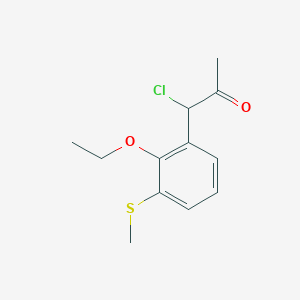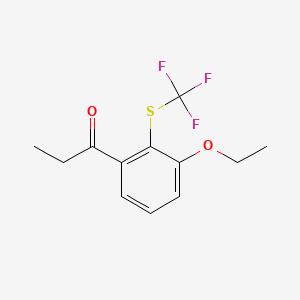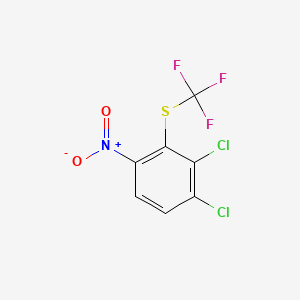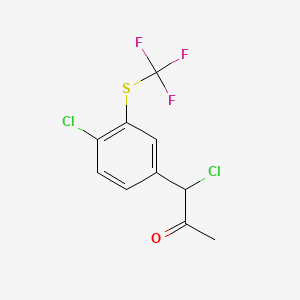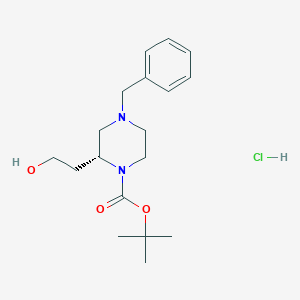
(R)-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms, followed by the introduction of the benzyl and hydroxyethyl groups. The tert-butyl group is often introduced via a tert-butyl esterification reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
Medically, piperazine derivatives have been explored for their potential therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of ®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- tert-butyl 4-benzylpiperazine-1-carboxylate
- tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
- benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Uniqueness
®-tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate HCl is unique due to the combination of its functional groups. The presence of both benzyl and hydroxyethyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications. Additionally, the ®-configuration may impart specific stereochemical properties that influence its biological activity.
属性
分子式 |
C18H29ClN2O3 |
|---|---|
分子量 |
356.9 g/mol |
IUPAC 名称 |
tert-butyl (2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H/t16-;/m1./s1 |
InChI 键 |
XTHYWYUKBAVIBG-PKLMIRHRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CCO)CC2=CC=CC=C2.Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



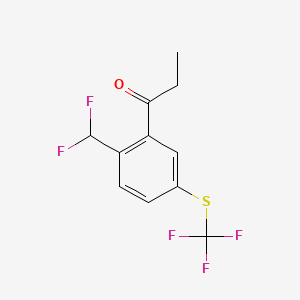
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)

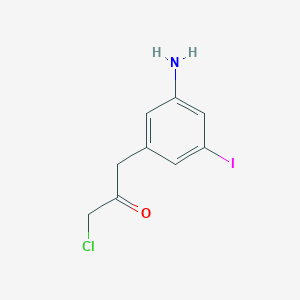
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
